![molecular formula C38H29P B14895540 (2'-(1-([1,1'-Biphenyl]-4-yl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14895540.png)
(2'-(1-([1,1'-Biphenyl]-4-yl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’-(1-([1,1’-Biphenyl]-4-yl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is a complex organophosphorus compound. It is known for its role as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions. This compound is characterized by its unique structure, which includes multiple biphenyl groups and a diphenylphosphane moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(1-([1,1’-Biphenyl]-4-yl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves the reaction of biphenyl derivatives with diphenylphosphane under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the biphenyl backbone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed reactions, utilizing high-purity reagents and solvents to ensure the desired product’s quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2’-(1-([1,1’-Biphenyl]-4-yl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium or nickel catalysts are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted biphenyl derivatives .
Aplicaciones Científicas De Investigación
(2’-(1-([1,1’-Biphenyl]-4-yl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is widely used in scientific research due to its versatility as a ligand. Its applications include:
Chemistry: It serves as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism by which (2’-(1-([1,1’-Biphenyl]-4-yl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane exerts its effects involves its ability to coordinate with transition metals. This coordination facilitates various catalytic processes, enhancing reaction rates and selectivity. The molecular targets include metal centers in catalysts, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-biphenyl: A similar ligand used in various catalytic processes.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Another related compound with applications in asymmetric synthesis.
Uniqueness
(2’-(1-([1,1’-Biphenyl]-4-yl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is unique due to its specific structural arrangement, which provides distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications, offering advantages over other similar compounds in terms of selectivity and efficiency .
Propiedades
Fórmula molecular |
C38H29P |
|---|---|
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
diphenyl-[2-[2-[1-(4-phenylphenyl)ethenyl]phenyl]phenyl]phosphane |
InChI |
InChI=1S/C38H29P/c1-29(30-25-27-32(28-26-30)31-15-5-2-6-16-31)35-21-11-12-22-36(35)37-23-13-14-24-38(37)39(33-17-7-3-8-18-33)34-19-9-4-10-20-34/h2-28H,1H2 |
Clave InChI |
ASNQEAGRGPEESV-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




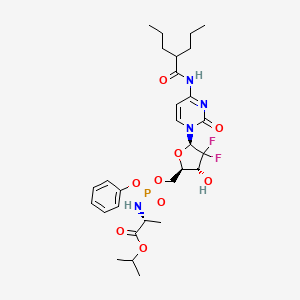




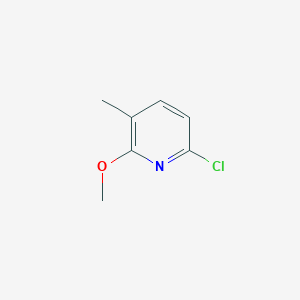
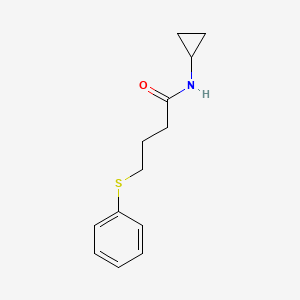
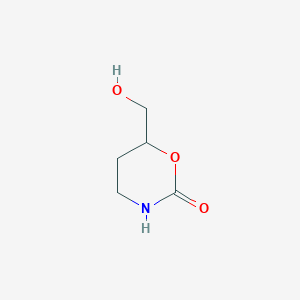

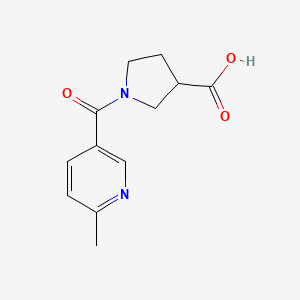
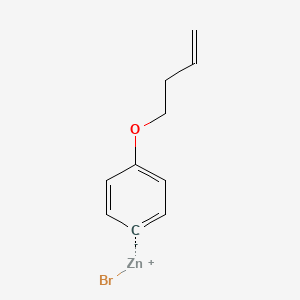
![7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14895547.png)
